molecular formula C12H11F3O4 B1365408 Ethyl 3-oxo-3-[3-(trifluoromethoxy)phenyl]propanoate CAS No. 642451-74-9

Ethyl 3-oxo-3-[3-(trifluoromethoxy)phenyl]propanoate

Cat. No.: B1365408
CAS No.: 642451-74-9
M. Wt: 276.21 g/mol
InChI Key: BYWKMBMLXUJXQZ-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-3-[3-(trifluoromethoxy)phenyl]propanoate (CAS: 1717-42-6) is a β-keto ester derivative characterized by a trifluoromethoxy group (-OCF₃) at the meta position of the phenyl ring. Its molecular formula is C₁₂H₁₁F₃O₄, and it serves as a critical intermediate in organic synthesis, particularly for constructing heterocyclic compounds and bioactive molecules. The trifluoromethoxy group enhances electron-withdrawing effects, influencing reactivity in nucleophilic additions and cyclization reactions .

Properties

IUPAC Name

ethyl 3-oxo-3-[3-(trifluoromethoxy)phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3O4/c1-2-18-11(17)7-10(16)8-4-3-5-9(6-8)19-12(13,14)15/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYWKMBMLXUJXQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC(=CC=C1)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10441521
Record name Ethyl 3-oxo-3-[3-(trifluoromethoxy)phenyl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10441521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

642451-74-9
Record name Ethyl 3-oxo-3-[3-(trifluoromethoxy)phenyl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10441521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-oxo-3-[3-(trifluoromethoxy)phenyl]propanoate typically involves the reaction of ethyl acetoacetate with 3-(trifluoromethoxy)benzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxo-3-[3-(trifluoromethoxy)phenyl]propanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

Overview : Ethyl 3-oxo-3-[3-(trifluoromethoxy)phenyl]propanoate is being investigated for its potential as a pharmaceutical intermediate due to its structural characteristics that may confer significant biological activity.

Key Applications :

  • Anti-inflammatory Agents : Compounds with similar structures have shown promise in developing anti-inflammatory drugs. The trifluoromethoxy group may enhance the compound's ability to interact with biological targets involved in inflammatory pathways.
  • Antimicrobial Properties : Preliminary studies suggest that this compound could exhibit antimicrobial effects against various pathogens. Its lipophilicity, enhanced by the trifluoromethoxy group, facilitates cell membrane penetration, which is crucial for antimicrobial activity.

Case Study :

A study demonstrated that this compound derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli , indicating potential therapeutic applications in treating bacterial infections.

Material Science

Overview : The unique chemical properties of this compound make it valuable in the development of advanced materials.

Key Applications :

  • Polymers and Coatings : The compound is used to synthesize polymers that exhibit enhanced thermal stability and chemical resistance, making them suitable for industrial applications.
  • Nanotechnology : Its distinctive structure allows it to be utilized in creating nanostructured materials with specific functional properties.

Agricultural Chemicals

Overview : this compound is also being explored for its potential in agrochemical formulations.

Key Applications :

  • Herbicides and Pesticides : The compound's chemical properties are being investigated for developing selective herbicides that minimize environmental impact while effectively targeting specific plant species.

Case Study :

Research has indicated that similar compounds can be effective as herbicides, leading to ongoing investigations into the efficacy of this compound in agricultural settings.

Biochemical Research

Overview : The compound is utilized in biochemical studies aimed at understanding enzyme inhibition and metabolic pathways.

Key Applications :

  • Enzyme Inhibition Studies : this compound is being explored for its ability to inhibit specific enzymes involved in metabolic processes, providing insights into disease mechanisms.

Case Study :

In vitro studies have shown that this compound can modulate enzyme activity related to key metabolic pathways, suggesting its potential role as a therapeutic agent.

Mechanism of Action

The mechanism of action of Ethyl 3-oxo-3-[3-(trifluoromethoxy)phenyl]propanoate involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethoxy group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate (CAS: 106263-53-0)
  • Structural Difference : Trifluoromethyl (-CF₃) at the para position.
  • This compound is widely used in synthesizing imidazo[1,2-a]pyrimidines for pharmaceutical applications .
Ethyl 3-oxo-3-(2-(trifluoromethoxy)phenyl)propanoate
  • Structural Difference : Trifluoromethoxy at the ortho position.
  • Impact : Steric hindrance from the ortho substituent may reduce reaction yields in bulky transition states, as seen in palladium-catalyzed couplings .

Substituent Type and Bioactivity

Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoate (CAS: 175278-02-1)
  • Structural Difference : Two -CF₃ groups at meta and para positions.
  • Impact: Enhanced lipophilicity and metabolic stability, making it suitable for antitubercular agents. Sodium hydride-mediated syntheses show comparable yields (~60%) to mono-CF₃ analogs .
Ethyl 3-oxo-3-(thiophen-3-yl)propanoate
  • Structural Difference : Thienyl ring replaces phenyl.
  • Impact : The sulfur atom in the thienyl group facilitates stereoselective bioreduction to chiral alcohols, as demonstrated in the synthesis of duloxetine intermediates .

Substituent Number and Reactivity

Ethyl 3-oxo-3-phenylpropanoate
  • Structural Difference: No electron-withdrawing groups.
  • Impact : Lower reactivity in cyclocondensation reactions compared to trifluoromethoxy/carbonyl analogs. Used in base-catalyzed syntheses of tetrahydropyrimidines .

Data Table: Key Structural and Functional Comparisons

Compound Name CAS Number Substituent(s) Position Key Applications
Ethyl 3-oxo-3-[3-(trifluoromethoxy)phenyl]propanoate 1717-42-6 -OCF₃ meta Heterocyclic synthesis, antimalarial agents
Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate 106263-53-0 -CF₃ para Imidazo[1,2-a]pyrimidines
Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoate 175278-02-1 -CF₃ (×2) meta, para Antitubercular agents
Ethyl 3-oxo-3-(thiophen-3-yl)propanoate - Thienyl - Chiral intermediates for duloxetine

Pharmacological and Industrial Relevance

  • Anticancer Potential: Ethyl 3-oxo-3-(quinolin-3-ylamino)propanoate derivatives () demonstrate apoptosis-inducing activity via AIMP2-DX2 inhibition.
  • Antimalarial Applications: Derivatives like ethyl 3-oxo-3-(4-(trifluoromethoxy)benzyl)phenylpropanoate (12e) target Plasmodium falciparum .

Biological Activity

Ethyl 3-oxo-3-[3-(trifluoromethoxy)phenyl]propanoate, a compound with the molecular formula C12H11F3O4, has garnered interest for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

This compound is synthesized through the reaction of ethyl acetoacetate with 3-(trifluoromethoxy)benzaldehyde under basic conditions, typically using sodium ethoxide or potassium carbonate as catalysts. The product is usually purified via recrystallization or column chromatography .

Chemical Structure

PropertyValue
IUPAC NameThis compound
Molecular FormulaC12H11F3O4
Molecular Weight276.21 g/mol
CAS Number642451-74-9

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this one have shown zones of inhibition ranging from 11 to 14 mm against pathogens like Escherichia coli and Staphylococcus aureus .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may induce cytotoxic effects in human leukemia cells, with IC50 values indicating potent activity. This suggests a potential role in cancer therapeutics, warranting further investigation into its mechanisms and efficacy .

The biological activity of this compound is believed to be linked to its lipophilicity, enhanced by the trifluoromethoxy group. This property facilitates the compound's penetration into cell membranes, allowing it to interact with various enzymes and receptors within the cell. Such interactions can modulate cellular pathways, leading to the observed biological effects .

Case Studies and Research Findings

  • Antimicrobial Study : A study conducted on derivatives of this compound showed promising results against fungal strains such as Candida albicans and Aspergillus niger, with minimum inhibitory concentration (MIC) values ranging from 6 to 12.5 µg/mL .
  • Cytotoxicity Assessment : In a comparative study involving various synthesized compounds, this compound derivatives exhibited higher cytotoxicity than standard drugs like 5-fluorouracil when tested on Ehrlich’s ascites carcinoma cells .

Comparison with Similar Compounds

The unique trifluoromethoxy group in this compound distinguishes it from similar compounds such as:

Compound NameBiological Activity
Ethyl 3-oxo-3-[3-(trifluoromethyl)phenyl]propanoateModerate antimicrobial
Ethyl 3-oxo-3-[4-(methoxy)phenyl]propanoateLow anticancer activity

This comparison highlights the enhanced stability and biological efficacy attributed to the trifluoromethoxy substitution.

Q & A

Basic Questions

Q. What are the common synthetic routes for Ethyl 3-oxo-3-[3-(trifluoromethoxy)phenyl]propanoate, and how do yields vary with methodology?

  • Answer: The compound is typically synthesized via condensation or hydrolysis-decarboxylation reactions. For example:

  • Condensation : Reacting substituted phenyl precursors (e.g., 3-(trifluoromethoxy)phenyl derivatives) with ethyl acetoacetate or similar β-keto esters under reflux with catalysts like acetic acid and desiccants (e.g., Drierite) achieves moderate yields (60–86%) .
  • Hydrolysis-Decarboxylation : Partial hydrolysis of cyano esters in acidic conditions (e.g., H₂SO₄ in acetic acid/water) followed by decarboxylation can yield propanoic acid intermediates, which are esterified to form the target compound. Yields here vary widely (42–91%) depending on reaction optimization .
    • Key Variables : Reagent stoichiometry, temperature, and catalyst selection significantly impact yield.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Answer:

  • NMR Spectroscopy : 1^1H and 19^19F NMR are critical for confirming the trifluoromethoxy group and ester functionality. For example, the trifluoromethoxy proton environment appears as distinct splitting patterns .
  • HPLC : Used to monitor reaction progress and purity. Retention times (e.g., 0.29 minutes under specific conditions) help validate structural integrity .
  • LCMS : Provides molecular ion peaks (e.g., m/z 393 [M+H]+^+) for mass confirmation .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Answer:

  • PPE : Use chemical-resistant gloves, lab coats, and safety goggles.
  • Ventilation : Work in a fume hood to avoid inhalation of vapors or dust.
  • Spill Management : Absorb spills with inert materials (e.g., sand) and avoid drainage contamination .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in condensation reactions involving aminoindoles or aryl precursors?

  • Answer:

  • Catalyst Use : Adding desiccants like Drierite (anhydrous CaSO₄) during condensation reactions removes water, shifting equilibrium toward product formation .
  • Solvent Selection : Absolute ethanol or toluene improves solubility of aromatic precursors, enhancing reaction efficiency .
  • Reaction Time : Extended reflux periods (e.g., 24 hours) ensure completion, as monitored by TLC (CH₂Cl₂/EtOAc 8:2) .

Q. What mechanistic insights explain contradictory yield data in the synthesis of similar β-keto esters?

  • Answer: Contradictions arise from:

  • Substrate Reactivity : Electron-withdrawing groups (e.g., trifluoromethoxy) slow nucleophilic attack, requiring longer reaction times compared to electron-donating substituents .
  • Work-up Procedures : Acidic work-up (e.g., 6 N HCl) in hydrolysis-decarboxylation routes can degrade sensitive intermediates, reducing yields. Alternative purification via flash chromatography minimizes losses .
    • Mitigation : Systematic screening of pH, temperature, and purification methods resolves discrepancies .

Q. How is this compound utilized as an intermediate in the synthesis of bioactive heterocycles or pharmaceuticals?

  • Answer:

  • Heterocycle Synthesis : The β-keto ester moiety undergoes cyclization with amines (e.g., substituted anilines) to form pyrrolo-quinolinone derivatives, which show potent biological activity .
  • Pharmaceutical Intermediates : It serves as a precursor for trifluoromethyl-containing compounds used in pesticide and drug development (e.g., tefludazine analogs) .
    • Example : Condensation with 2-bromobenzyl amines yields intermediates for kinase inhibitors .

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